1-[(5-Chloropyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol
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Overview
Description
1-[(5-Chloropyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Chloropyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol typically involves the reaction of 5-chloropyrimidine-2-amine with 3-(4-methoxyphenyl)-2-methylpropan-2-ol under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-[(5-Chloropyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
1-[(5-Chloropyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5-Chloropyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 2-Amino-4,6-dichloropyrimidine
- 5-Fluoropyrimidine
- 2,4-Diaminopyrimidine
Uniqueness
1-[(5-Chloropyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol is unique due to its specific substitution pattern and the presence of both chloropyrimidine and methoxyphenyl groups. This unique structure may confer distinct pharmacological properties and applications compared to other pyrimidine derivatives.
Properties
IUPAC Name |
1-[(5-chloropyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-15(20,7-11-3-5-13(21-2)6-4-11)10-19-14-17-8-12(16)9-18-14/h3-6,8-9,20H,7,10H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXFDJJEFLWYKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC2=NC=C(C=N2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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